4-(Ethylamino)piperidine-4-carboxamide

描述

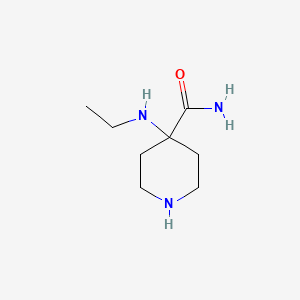

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(ethylamino)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-2-11-8(7(9)12)3-5-10-6-4-8/h10-11H,2-6H2,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEQCXBQACLXDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCNCC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232984 | |

| Record name | 4-(Ethylamino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84100-54-9 | |

| Record name | 4-(Ethylamino)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethylamino)piperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 84100-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Ethylamino)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethylamino)piperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Chemistry of 4 Ethylamino Piperidine 4 Carboxamide

Overview of Key Analogues

Key analogues include compounds where the ethyl group is replaced by other alkyl or aryl groups. For example, 4-(methylamino)piperidine-4-carboxamide (B3359160) and 4-(benzylamino)piperidine-4-carboxamide are close structural relatives. Additionally, modifications to the piperidine (B6355638) ring nitrogen, such as the addition of a benzyl (B1604629) or other bulky group, can significantly impact the compound's pharmacological profile.

Comparative Studies

Comparative studies of these analogues often focus on their relative potencies and selectivities for various biological targets. For instance, research on a series of N-substituted 4-aminopiperidine-4-carboxamides could reveal how the nature of the N-substituent influences binding affinity to a particular receptor. Such studies are crucial for the rational design of new compounds with improved therapeutic properties. While direct comparative studies specifically including 4-(Ethylamino)piperidine-4-carboxamide are not widely published, the broader class of 4-aminopiperidine-4-carboxamide (B8721957) derivatives has been the subject of such investigations, highlighting the importance of the substituent at the 4-amino position for activity.

Synthesis and Evaluation of 4 Ethylamino Piperidine 4 Carboxamide Derivatives

Design Principles for Novel Analogues

The rational design of new derivatives is a cornerstone of modern drug discovery. By applying established medicinal chemistry principles, researchers can navigate chemical space more efficiently. Strategies such as fragment assembly and group reversal are employed to create analogues with improved profiles.

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for lead generation. This approach begins by identifying small, low-molecular-weight compounds, or "fragments," that bind with low affinity but high efficiency to a biological target. frontiersin.org These initial hits are then optimized into more potent leads through strategies of fragment growing, linking, or merging. frontiersin.org

The 4-(ethylamino)piperidine-4-carboxamide core can be viewed as a central, three-dimensional (3D) fragment. Piperidine-based fragments are particularly valuable in drug discovery because they offer a non-flat, saturated scaffold that can explore chemical space more effectively than traditional flat, aromatic fragments. rsc.org In applying a fragment-assembly strategy to this core, two primary vectors for modification are the secondary ethylamino group and the piperidine (B6355638) ring nitrogen.

Fragment Growing: This strategy involves adding chemical groups to the initial fragment to engage with adjacent pockets on the target protein. For the this compound scaffold, this could involve acylating the piperidine nitrogen with various small chemical moieties. By screening a library of these elaborated fragments, researchers can identify additions that enhance binding affinity.

Fragment Linking: If two different fragments are found to bind in adjacent sites on a target, they can be connected using a suitable linker. The this compound core itself could serve as a linker to connect two other pharmacophoric fragments or be linked to another fragment to create a more complex molecule with higher affinity and specificity.

The primary advantage of this approach is that it allows for a more efficient exploration of the chemical space around the core scaffold, leading to the development of lead compounds with optimized interactions with their biological targets. frontiersin.org

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize molecular properties by replacing one functional group with another that has similar physicochemical characteristics. drughunter.comufrj.br A specific and sophisticated application of this principle is the "group-reverse" strategy, also known as retroisosterism, which is often applied to amide bonds. drughunter.com This strategy involves inverting the directionality of the amide functional group (i.e., replacing -C(O)NH- with -NHC(O)-). drughunter.com

This modification can have profound effects on a molecule's properties for several reasons:

Altered Hydrogen Bonding: The reversal of the amide bond changes the spatial orientation of the hydrogen bond donor (N-H) and the hydrogen bond acceptor (C=O). This can lead to new or improved interactions with the biological target, potentially increasing potency and selectivity. drughunter.com

Enhanced Metabolic Stability: Amide bonds are susceptible to hydrolysis by proteases and amidases in the body. Reversing the amide bond can create a "retroamide" that is often more resistant to enzymatic cleavage, thereby improving the metabolic stability and pharmacokinetic profile of the compound. nih.gov

Modified Conformation: The change in bond orientation can influence the local conformation of the molecule, which may favor a more active binding pose at the target receptor or enzyme.

In the context of this compound derivatives, this strategy could be applied to an amide bond formed at the piperidine nitrogen. For example, a derivative where an acyl group is attached to the piperidine nitrogen could be compared to its retroamide analogue where the connectivity is reversed. This allows for fine-tuning of the molecule’s properties to overcome challenges like poor metabolic stability or to optimize target engagement. drughunter.comnih.gov

Synthetic Routes to Diverse Derivative Libraries

The generation of a library of derivatives from a core scaffold is essential for systematic SAR studies. The this compound structure contains reactive handles—specifically the secondary amine of the ethylamino group and the piperidine ring nitrogen—that are amenable to a variety of chemical transformations, allowing for the synthesis of diverse analogues.

Amide and sulfonamide functionalities are prevalent in pharmaceuticals due to their ability to form key hydrogen bonds with biological targets. Derivatives of this compound containing these groups can be synthesized through straightforward and well-established chemical reactions. researchgate.net

One common approach involves the reaction of the piperidine nitrogen with various sulfonyl chlorides or carboxylic acid derivatives. researchgate.net For instance, the synthesis of 1-(4-nitro-benzenesulfonyl)piperidine-4-carboxylic acid amide has been achieved via an amino-de-chlorination reaction. researchgate.net A general route to sulfonamide derivatives involves reacting the parent piperidine with an appropriately substituted sulfonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in a suitable solvent like dichloromethane.

Similarly, amide derivatives can be prepared using standard peptide coupling conditions. The piperidine nitrogen can be acylated by reacting it with a carboxylic acid in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov These reactions are typically high-yielding and tolerate a wide range of functional groups, allowing for the creation of a large and diverse library of amide derivatives for biological screening. mdpi.com

Table 1: Representative Amide and Sulfonamide Synthesis Conditions

| Derivative Type | Reactants | Coupling/Activating Agents | Base | Solvent |

|---|---|---|---|---|

| Sulfonamide | Piperidine Core + R-SO₂Cl | N/A | Triethylamine, Pyridine | Dichloromethane (DCM) |

| Amide | Piperidine Core + R-COOH | EDCI, HOBt | N/A | Acetonitrile, DMF |

| Amide | Piperidine Core + R-COCl | N/A | Triethylamine | Dichloromethane (DCM) |

This table presents generalized reaction conditions and may vary based on the specific substrates used.

Glycosylation, the attachment of carbohydrate moieties to other molecules, can significantly impact a compound's properties, including solubility, metabolic stability, and cell permeability. The synthesis of carbohydrate derivatives of this compound can be approached by forming a linkage between the piperidine nitrogen and a sugar unit.

A common method for N-glycosylation involves reacting the amine with a glycosyl donor, which is a sugar that has been activated at its anomeric carbon. For example, a per-acetylated sugar can be converted into a glycosyl halide (e.g., glycosyl bromide) and then coupled with the piperidine nitrogen in the presence of a promoter like silver triflate or a Lewis acid. Subsequent deprotection of the sugar's hydroxyl groups yields the final glycosylated derivative. This approach allows for the introduction of various monosaccharides or even larger oligosaccharides, creating a library of glyco-conjugates for evaluation.

Quinoline-4-carboxamides are a class of compounds known for a range of biological activities. imist.ma Derivatives incorporating this moiety can be synthesized by forming an amide bond between the this compound core and a quinoline-4-carboxylic acid.

The synthesis typically begins with the preparation of the requisite quinoline-4-carboxylic acid. Two classical methods for this are the Pfitzinger and Doebner reactions. wikipedia.orgnih.gov

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid. wikipedia.org

Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to form the quinoline-4-carboxylic acid scaffold. nih.gov

Once the quinoline-4-carboxylic acid is obtained, it can be coupled to the primary amine of a precursor like 4-amino-1-benzylpiperidine (B41602) using standard amide bond formation techniques. researchgate.net For example, activating the carboxylic acid with a reagent such as N,N'-carbonyldiimidazole (CDI) facilitates the reaction with the amine to form the desired quinoline-4-carboxamide derivative. researchgate.net Subsequent modification or deprotection of the piperidine nitrogen can then be performed to generate the final library of compounds.

Table 2: Key Reactions in Quinoline-4-carboxamide Synthesis

| Reaction Name | Purpose | Key Reactants |

|---|---|---|

| Pfitzinger Reaction | Synthesis of quinoline-4-carboxylic acid | Isatin + Carbonyl Compound + Base |

| Doebner Reaction | Synthesis of quinoline-4-carboxylic acid | Aniline + Aldehyde + Pyruvic Acid |

| Amide Coupling | Formation of the final carboxamide | Quinoline-4-carboxylic acid + Amine |

This table outlines the fundamental components of established synthetic routes. wikipedia.orgnih.govresearchgate.net

Advanced Synthetic Techniques for Derivative Synthesis

The generation of diverse libraries of this compound derivatives for structure-activity relationship (SAR) studies often necessitates the use of advanced synthetic methodologies. These techniques offer significant advantages over classical methods, including increased efficiency, the ability to construct complex molecular architectures in fewer steps, and the potential for stereoselective synthesis. Key advanced strategies for the synthesis of these derivatives include multicomponent reactions (MCRs), transition metal-catalyzed cross-coupling reactions, and the construction of spirocyclic systems.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates all or most of the atoms of the starting materials. The Ugi and Strecker reactions are prominent examples of MCRs that are particularly well-suited for the synthesis of precursors to this compound derivatives.

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid assembly of α-acylamino carboxamides from an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. researchgate.netnih.gov This reaction can be adapted to synthesize derivatives of 4-aminopiperidine-4-carboxylic acid, which are direct precursors to the target compounds. A two-step sequence involving a U-4CR has been successfully employed for the preparation of these derivatives, often with better yields and in shorter times than previously described methods. researchgate.net

The Strecker synthesis provides a pathway to α-aminonitriles through the reaction of a ketone or aldehyde with an amine and a source of cyanide. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This method is foundational for producing α-amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound precursors, a protected 4-piperidone (B1582916) can be reacted with ethylamine (B1201723) and a cyanide source to generate the key 4-(ethylamino)-4-cyanopiperidine intermediate. Subsequent hydrolysis of the nitrile group then yields the desired carboxamide. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. These methods are instrumental in the functionalization of the piperidine ring or the introduction of diverse substituents. For instance, the α-arylation of N-Boc-piperidines can be achieved through enantioselective palladium-catalyzed reactions. rsc.org This methodology relies on the deprotonation of N-Boc-piperidine, followed by transmetalation and subsequent Negishi coupling with various aryl halides. researchgate.net Such approaches allow for the introduction of aryl groups at the C3 position of the piperidine ring, offering a route to a diverse array of derivatives. The selectivity of these reactions, favoring either α- or β-arylation, can often be controlled by the choice of ligand. rsc.orgresearchgate.net

Synthesis of Spirocyclic Derivatives

The incorporation of a spirocyclic moiety can significantly impact the conformational rigidity and pharmacological properties of a molecule. Advanced techniques are employed to construct spiro-derivatives of this compound, such as spiro-hydantoins and spiro-2,5-diketopiperazines. The synthesis of these compounds can be achieved through multi-step solid-phase synthesis. A key intermediate, a resin-bound cyclic α,α-disubstituted α-amino ester, can be reacted with isocyanates to form spirohydantoins or with protected amino acids to yield spiro-2,5-diketopiperazines. acs.org The synthesis of novel spiro-piperidine derivatives has also been accomplished in a one-pot fashion using environmentally friendly ionic liquids. nih.govtandfonline.com

Below are illustrative data tables showcasing the types of derivatives that can be generated using these advanced synthetic techniques.

Table 1: Synthesis of Spiro-Piperidine Derivatives

| Compound | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Benzyl-2,6-bis(4-chlorophenyl)piperidin-4-one | 4-Chlorobenzaldehyde, Benzylamine, Acetic Acid | Ionic Liquid, One-pot | 89 | nih.gov |

| 1-Benzyl-2,6-bis(4-methoxyphenyl)piperidin-4-one | 4-Methoxybenzaldehyde, Benzylamine, Acetic Acid | Ionic Liquid, One-pot | 92 | nih.gov |

Table 2: Ugi Reaction for the Synthesis of 4-Aminopiperidine-4-Carboxylic Acid Derivatives

| Product | Amine | Carbonyl | Carboxylic Acid | Isocyanide | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Carfentanil Precursor | Aniline | N-Boc-4-piperidone | Propionic Acid | Convertible Isocyanide | High | researchgate.net |

Table 3: Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine (Analogous System)

| Product | Aryl Halide | Catalyst/Ligand | Yield (%) | Enantiomeric Ratio | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-N-Boc-pyrrolidine | Bromobenzene | Pd(OAc)2 / PtBu3-HBF4 | High | 96:4 | nih.gov |

These advanced synthetic methods provide a robust platform for the creation of novel and diverse derivatives of this compound, facilitating the exploration of their therapeutic potential.

Future Directions in 4 Ethylamino Piperidine 4 Carboxamide Research

Exploration of Novel Synthetic Pathways

Key areas for exploration include:

Catalytic Hydrogenation: Advanced catalytic systems, such as those using rhodium or palladium, could be employed for the asymmetric hydrogenation of pyridine (B92270) precursors, offering a stereoselective route to chiral piperidine (B6355638) derivatives. mdpi.com

Flow Chemistry: Implementing continuous flow processes could offer superior control over reaction parameters, enhance safety, and facilitate large-scale production compared to traditional batch methods.

Multicomponent Reactions: Designing one-pot, multicomponent reactions could significantly improve efficiency by combining several synthetic steps, thereby reducing waste and purification efforts. semanticscholar.org An example is the Strecker-type condensation of a piperidone with an amine and a cyanide source, which can be optimized for higher yields. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High stereoselectivity, access to specific enantiomers | Development of novel chiral catalysts and ligands mdpi.com |

| Flow Chemistry | Improved scalability, safety, and reaction control | Reactor design and optimization of process parameters |

| Reductive Amination | Convergent and versatile for introducing amine diversity | Exploring novel reducing agents and reaction conditions mdpi.com |

| Multicomponent Reactions | Increased efficiency, reduced waste, step economy | Discovery of new reaction cascades for core formation semanticscholar.org |

Advanced Mechanistic Investigations

A fundamental understanding of how 4-(Ethylamino)piperidine-4-carboxamide derivatives interact with biological targets at a molecular level is essential for further development. For related piperidine-4-carboxamides, DNA gyrase has been identified as a key molecular target. nih.gov Future mechanistic studies will need to confirm the specific targets of this compound analogs and elucidate their precise mechanism of action.

Future research in this area should involve:

Target Identification and Validation: Utilizing chemical proteomics and genetic approaches to identify and validate the specific cellular proteins that these compounds bind to.

Structural Biology: Employing X-ray crystallography and cryogenic electron microscopy (cryo-EM) to solve the high-resolution structures of the compound bound to its biological target, revealing key binding interactions.

Biophysical Techniques: Using methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and kinetics of the drug-target interaction.

Kinetic Studies: Detailed enzyme kinetics to understand whether the compounds act as competitive, non-competitive, or allosteric inhibitors, which is critical for understanding their pharmacological profile. rsc.org

Integration of Computational and Experimental Approaches

The synergy between in silico modeling and empirical laboratory work is a powerful paradigm in modern chemical research. For this compound, this integration can accelerate the design-synthesize-test cycle, leading to more rapid optimization. Computational studies have already been used to successfully predict the binding modes of related piperidine compounds. nih.govnih.gov

Future integrated approaches will likely include:

Molecular Docking: To predict the binding poses of novel analogs within the active site of a target protein, guiding the selection of the most promising candidates for synthesis. nih.govnih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, assessing the stability of binding interactions and revealing the role of conformational changes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate physicochemical properties of the compounds with their biological activity, enabling the virtual screening of large compound libraries. researchgate.net

Table 2: Application of Computational Tools in Drug Discovery

| Computational Method | Primary Application | Expected Outcome |

| Molecular Docking | Predicting binding orientation and affinity | Prioritization of synthetic targets nih.gov |

| Molecular Dynamics | Assessing complex stability and conformational changes | Insight into the dynamic nature of binding nih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity | Prediction of activity for unsynthesized compounds researchgate.net |

| Density Functional Theory (DFT) | Calculating electronic properties and reaction mechanisms | Understanding molecular reactivity and interaction energies researchgate.net |

Development of Structure-Activity Relationship Models

A systematic investigation of the structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of the this compound scaffold. This involves synthesizing a curated library of analogs and evaluating how specific structural modifications influence their biological activity. drugdesign.org Previous SAR studies on related piperidine and pyrimidine (B1678525) carboxamides have demonstrated that even minor modifications, such as altering alkyl substituents or introducing conformational constraints, can lead to significant changes in potency. nih.govacs.org

A comprehensive SAR campaign would involve systematic modifications at key positions:

The Ethylamino Group (R¹): Varying the length, branching, and cyclization of the alkyl group to probe the size and nature of the corresponding binding pocket.

The Piperidine Ring (Scaffold): Introducing substituents or heteroatoms into the ring to alter its conformation and polarity.

The Carboxamide Moiety (R²): Modifying the amide with different substituents or replacing it with bioisosteres to explore alternative hydrogen bonding patterns and interactions.

The resulting data would allow for the construction of a detailed SAR model, providing a roadmap for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Investigation of Catalytic Applications

Beyond its pharmacological potential, the structural features of this compound suggest it could function as a versatile chemical tool. Piperidine itself and its derivatives are widely used as bases and catalysts in organic synthesis. ijnrd.org The presence of multiple nitrogen atoms (a secondary amine, a primary amide, and the piperidine nitrogen) in this compound makes it an attractive candidate for applications in catalysis.

Future research could explore its utility as:

An Organocatalyst: The basic nitrogen atoms could catalyze a range of reactions, such as aldol (B89426) or Michael additions, similar to other amine-based catalysts.

A Ligand for Metal Catalysis: The nitrogen and oxygen atoms could act as coordination sites for transition metals, forming novel catalytic complexes for reactions like cross-coupling, hydrogenation, or oxidation. The use of piperidine in a dual-catalyst system with iodine has been reported, highlighting its potential in complex catalytic cycles. semanticscholar.org

The development of catalysts based on this readily accessible scaffold could provide new and efficient methods for important chemical transformations.

常见问题

Basic: What are the recommended synthetic routes and optimization strategies for 4-(Ethylamino)piperidine-4-carboxamide?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For optimization:

- Stepwise Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate intermediates. Final recrystallization in ethanol/water improves purity (>98%) .

- Catalytic Efficiency : Test palladium or nickel catalysts for hydrogenation steps to enhance yield .

- Analytical Validation : Monitor reactions via TLC and confirm purity with HPLC (C18 column, UV detection at 254 nm) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve amine and carboxamide protons (δ 1.2–3.5 ppm for piperidine/ethyl groups; δ 7.5–8.2 ppm for carboxamide) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 185.23 g/mol) and fragmentation patterns .

- HPLC-PDA : Use a reversed-phase column with acetonitrile/water (0.1% TFA) for purity assessment (>98%) .

Advanced: How to design a factorial experiment to study the biological activity of this compound against neurological targets?

Methodological Answer:

- Variables :

- Design : 2³ factorial design to test interactions between variables. Use ANOVA for statistical significance (p < 0.05) and response surface modeling to optimize conditions .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis) .

Advanced: How can computational modeling predict the binding affinity of this compound to serotonin receptors?

Methodological Answer:

- Software Tools : Use Schrödinger Suite for molecular docking (Glide SP/XP precision) or AutoDock Vina to simulate interactions with 5-HT receptors .

- Parameters : Optimize ligand protonation states (Epik, pH 7.4) and validate docking poses with MD simulations (AMBER, 100 ns trajectories) .

- Validation : Compare predicted ΔG values with experimental SPR or ITC data .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Source Analysis : Cross-check purity (HPLC, elemental analysis) and storage conditions (e.g., 2–8°C vs. room temperature) between studies .

- Experimental Replication : Repeat assays under standardized protocols (e.g., ATP-based viability vs. trypan blue exclusion) .

- Meta-Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases .

Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Studies : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .

- pH Profiling : Prepare buffers (pH 1–10) and assess hydrolysis rates. Carboxamide groups are prone to degradation at extremes (pH <2 or >9) .

- Storage Recommendations : Lyophilize and store at -20°C under argon for long-term stability .

Advanced: How to evaluate the compound’s role in modulating enzyme kinetics (e.g., acetylcholinesterase)?

Methodological Answer:

- Kinetic Assays : Use Ellman’s method (412 nm) to measure AChE inhibition. Vary substrate (acetylthiocholine) and inhibitor concentrations .

- Data Fitting : Apply Michaelis-Menten or Hill equations (GraphPad Prism) to calculate Ki and mechanism (competitive/uncompetitive) .

- Structural Insights : Co-crystallize the compound with AChE for X-ray diffraction (PDB deposition) .

Advanced: What mechanistic studies are required to elucidate its metabolic pathways in hepatic models?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Identify metabolites via LC-QTOF-MS .

- Cytochrome P450 Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .

- Toxicogenomics : Apply RNA-seq to hepatocytes to assess oxidative stress pathways (Nrf2/Keap1) .

Basic: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

- Calibration Curves : Prepare spiked plasma/serum samples (1–1000 ng/mL). Use internal standards (e.g., deuterated analogs) .

- Validation Parameters : Assess accuracy (85–115%), precision (RSD <15%), LOD/LOQ (signal-to-noise ≥3/10) per ICH guidelines .

- Matrix Effects : Compare neat vs. post-extraction spikes to evaluate ion suppression/enhancement in LC-MS .

Advanced: What safety protocols are critical when handling this compound in vitro and in vivo?

Methodological Answer:

- In Vitro Precautions : Use fume hoods for powder handling; avoid inhalation (LD50 data pending). Wear nitrile gloves and PPE .

- In Vivo Ethics : Follow OECD 423 guidelines for acute toxicity testing. Monitor body weight, organ histopathology .

- Waste Disposal : Neutralize acidic/basic residues before incineration (consult institutional EHS guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。